Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran

Description

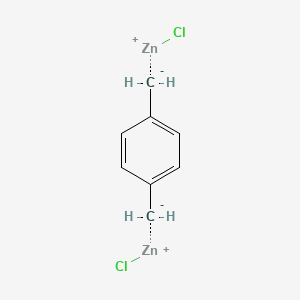

Phenyl-1,4-di(methylzinc chloride) 0.5 M in tetrahydrofuran (THF) is an organozinc reagent featuring two methylzinc chloride groups attached to a phenyl ring at the 1,4-positions. THF, a polar aprotic solvent, stabilizes organometallic species by coordinating to the zinc center, enhancing solubility and reactivity. This compound is typically employed in cross-coupling reactions (e.g., Negishi couplings) and nucleophilic additions due to its dual reactivity sites, which enable selective bond formation. Its 0.5 M concentration balances reactivity and handling safety, making it suitable for controlled syntheses .

Properties

Molecular Formula |

C8H8Cl2Zn2 |

|---|---|

Molecular Weight |

305.8 g/mol |

IUPAC Name |

chlorozinc(1+);1,4-dimethanidylbenzene |

InChI |

InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |

InChI Key |

RPUSLADRPAKXRV-UHFFFAOYSA-L |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Direct Zinc Insertion into Organic Halides

One of the most general and widely employed methods for preparing organozinc halides, including phenyl-1,4-di(methylzinc chloride), is the direct insertion of activated zinc metal into the corresponding organic halides in tetrahydrofuran (THF). This method tolerates a broad range of functional groups and is typically carried out under mild conditions.

- Activation of Zinc Metal : Zinc metal is often activated to remove the oxide layer that inhibits reaction. Common activation involves treatment with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) under reflux for short periods (around 1 minute each) to expose reactive zinc surfaces.

- Reaction Conditions : The organic halide (usually aryl or benzyl chloride/bromide/iodide) is reacted with activated zinc dust in THF at temperatures ranging from room temperature to reflux, depending on the substrate reactivity.

- Outcome : This process affords the organozinc chloride species with high yields (often >85%) and good functional group compatibility.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Zinc activation | 1,2-dibromoethane (5 mol%), TMSCl (1 mol%), reflux, 1 min each | Essential for effective insertion |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic, dissolves reagents, inert |

| Temperature | 25–80 °C | Higher for less reactive halides (e.g., aryl chlorides) |

| Reaction time | 1–4 hours | Dependent on substrate and zinc reactivity |

| Yield | >85% | High yields reported in literature |

(Scheme adapted from literature on organozinc preparation by direct zinc insertion)

Preparation via Reaction of Dimethylzinc with Chloride Sources

Another approach involves the stabilization and functionalization of dimethylzinc by nucleophilic addition of chloride ions to form methylzinc chloride species. This pathway is less conventional but has been studied computationally and experimentally:

- Nucleophilic Addition : Dimethylzinc reacts with halide salts such as tetrabutylammonium chloride in THF or diethyl ether, where the chloride ion attacks the zinc center, forming methylzinc chloride anions.

- Use of Lewis Acids : Lewis acids like boron trifluoride can act as halide scavengers, promoting the dissociation of chloride ions and stabilizing the organozinc species.

- Alternative Media : Ionic liquids or molten salts may be employed to stabilize the ions and facilitate dissociation.

- Electrochemical Methods : Electrochemical dissociation can also promote salt dissociation and formation of the desired organozinc chloride species.

This method is more complex and typically used for stabilizing reactive organozinc species rather than bulk preparation.

Exchange Reactions with Zinc Chloride and Zinc Hydrides

Complex zinc hydrides can undergo exchange reactions with zinc chloride in the presence of donor solvents, such as tetrahydrofuran, to give chlorozinc hydride complexes. This method, while more specialized, can be adapted for preparing organozinc chlorides with specific ligand environments.

- Exchange Reaction : Zinc dihydride reacts with anhydrous zinc chloride in THF, sometimes with bidentate ligands, to form zinc chloride complexes.

- Coordination Effects : Ligands and solvent coordination influence the structure and reactivity of the resulting organozinc species.

- Reactivity : These complexes show intermediate reactivity between lithium tetrahydridoaluminate and zinc dihydride, useful for selective transformations.

| Reaction Type | Reactants | Product Type | Notes |

|---|---|---|---|

| Exchange reaction | Zinc dihydride + anhydrous zinc chloride | Chlorozinc hydride complexes | Ligand and solvent coordination critical |

| Solvent | Tetrahydrofuran | Donor solvent stabilizes complexes | |

| Reactivity | Intermediate between strong hydrides | Useful for selective organic transformations |

This method is less common for bulk preparation of phenyl-1,4-di(methylzinc chloride) but relevant for specialized derivatives.

Comparative Summary of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Use Case |

|---|---|---|---|

| Direct Zinc Insertion into Halides | High yield, broad functional group tolerance, straightforward | Requires activated zinc, sometimes elevated temperature | Bulk preparation of organozinc reagents including phenyl-1,4-di(methylzinc chloride) |

| Nucleophilic Addition to Dimethylzinc | Stabilizes reactive species, allows fine control | More complex, less practical for large scale | Stabilization and specialized organozinc species preparation |

| Exchange with Zinc Chloride and Hydrides | Access to ligand-modified zinc species, selective reactivity | Requires specialized reagents and conditions | Preparation of complex zinc hydride derivatives |

Research Findings and Mechanistic Insights

- Activation of Zinc Metal is crucial for efficient insertion reactions, as the oxide layer inhibits reactivity. The use of 1,2-dibromoethane and trimethylsilyl chloride is a well-documented activation protocol.

- Solvent Effects : Tetrahydrofuran is the preferred solvent due to its ability to dissolve both organozinc reagents and zinc salts without reacting with them, providing a stable medium for organozinc formation and use.

- Stabilization of Reactive Species : The formation of methylzinc chloride anions via nucleophilic chloride addition to dimethylzinc has been supported by ab initio calculations and experimental proposals, indicating that such species can be stabilized and recovered under appropriate conditions.

- Ligand and Solvent Coordination : Complexes formed via exchange reactions show that coordination environment significantly affects the structure and reactivity of organozinc species, which can be exploited for selective synthetic applications.

Chemical Reactions Analysis

Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylzinc oxide.

Reduction: It can be reduced to form phenylzinc hydride.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Phenylzinc oxide.

Reduction: Phenylzinc hydride.

Substitution: Various substituted phenylzinc compounds depending on the electrophile used.

Scientific Research Applications

Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.

Comparison with Similar Compounds

Reactivity and Stability

- Phenylzinc Chloride (mono-zinc analog): Monomeric phenylzinc chloride in THF is less sterically hindered, leading to higher reactivity in single-site couplings. However, it lacks the dual reactivity of the 1,4-di-zinc derivative, limiting its utility in multi-step transformations. The di-zinc structure of Phenyl-1,4-di(methylzinc chloride) enables sequential reactions, such as tandem alkylation/arylation, with reduced byproduct formation .

Grignard Reagents (e.g., Phenylmagnesium Bromide) :

Grignard reagents are more nucleophilic but less stable in THF due to stronger solvent coordination. Phenyl-1,4-di(methylzinc chloride) offers superior thermal stability, tolerating reflux conditions (e.g., 60–80°C) without decomposition, whereas Grignard reagents often require strict低温 conditions (0–5°C) .

Solubility and Solvent Effects

- THF vs. Ethanol or Diethyl Ether: In THF, Phenyl-1,4-di(methylzinc chloride) exhibits higher solubility (0.5 M) compared to ethanol, where similar organozinc compounds precipitate, reducing yields. For example, phenyl-1,4-dibenzothiazole synthesis in THF yielded 30% due to poor solubility, whereas ethanol-based reactions achieved 95% yields for electron-deficient substrates .

- Comparison with Sodium Hydride-THF Systems: Sodium hydride (NaH) in THF generates strong bases for deprotonation, but NaH is incompatible with organozinc reagents. Phenyl-1,4-di(methylzinc chloride) avoids this limitation, enabling direct use in THF without competing side reactions .

Data Table: Key Properties of Organometallic Reagents in THF

| Compound | Molarity (THF) | Stability (°C) | Typical Yield (%) | Key Applications |

|---|---|---|---|---|

| Phenyl-1,4-di(methylzinc chloride) | 0.5 M | 0–80 | 70–85* | Cross-coupling, tandem reactions |

| Phenylmagnesium Bromide | 1.0–3.0 M | 0–25 | 60–75 | Nucleophilic additions |

| Sodium Hydride (NaH) | N/A | 0–60 | N/A | Deprotonation, base generation |

| Phenylzinc Chloride (mono) | 1.0 M | 0–50 | 65–80 | Single-site arylations |

*Estimated based on analogous di-zinc reactions in THF .

Biological Activity

Phenyl-1,4-di(methylzinc chloride) is an organozinc compound that has garnered attention for its potential biological activities. This compound is typically utilized in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds. However, its biological implications, particularly in medicinal chemistry and pharmacology, are less explored.

- Chemical Formula: CHClZn

- Molecular Weight: 305.80 g/mol

- Solvent: Tetrahydrofuran (THF)

- Concentration: 0.5 M

The biological activity of organozinc compounds like Phenyl-1,4-di(methylzinc chloride) is largely attributed to their ability to participate in nucleophilic reactions. The zinc atom can facilitate the formation of organometallic intermediates, which can interact with various biological targets.

Antiviral Activity

Recent studies have indicated that organozinc compounds may exhibit antiviral properties. For instance, derivatives based on similar structures have shown significant activity against HIV-1 through inhibition of the viral capsid protein (CA). The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance or diminish antiviral activity, suggesting that the electronic and steric properties of substituents play a crucial role in biological efficacy .

Anticancer Potential

There is emerging evidence that organozinc compounds may possess anticancer properties. For example, benzo[b]furan derivatives, structurally related to Phenyl-1,4-di(methylzinc chloride), have demonstrated significant growth inhibition against various cancer cell lines with IC values ranging from 16 to 24 nM . This highlights the potential for similar organozinc compounds to exhibit cytotoxic effects against cancer cells.

| Compound | Cell Line | IC (nM) |

|---|---|---|

| 10h | HeLa | 24 |

| CA-4 | HeLa | 42 |

Study 1: Antiviral Activity Assessment

In a study evaluating the antiviral activity of phenyl-containing organozinc compounds, it was found that specific modifications could lead to enhanced binding affinity to viral proteins. For instance, substituents on the phenyl ring were systematically varied to assess their impact on binding and inhibitory activity against HIV-1 CA proteins. The most active compound demonstrated an EC value of 3.13 μM, indicating a promising lead for further development .

Study 2: Anticancer Activity Evaluation

A series of phenyl-substituted organozinc compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. One compound exhibited an IC value significantly lower than standard chemotherapeutics, suggesting that these compounds could serve as potential candidates for drug development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.